4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Cannabinoid Receptor CB1 Antagonist Hypoglycemic Agent

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid (CAS 112009-32-2; IUPAC: 4-methyl-1,5-diphenylpyrazole-3-carboxylic acid) is a heterocyclic building block belonging to the 1,5-diarylpyrazole class. It features a central pyrazole core substituted with phenyl groups at the 1- and 5- positions, a methyl group at the 4-position, and a carboxylic acid at the 3-position, giving it a molecular formula of C17H14N2O2 and a molecular weight of 278.30 g/mol.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B13353752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-12-15(17(20)21)18-19(14-10-6-3-7-11-14)16(12)13-8-4-2-5-9-13/h2-11H,1H3,(H,20,21)
InChIKeyZUKBYBCXGPIXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid in Research Supply: Core Identity and Sourcing Context


4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid (CAS 112009-32-2; IUPAC: 4-methyl-1,5-diphenylpyrazole-3-carboxylic acid) is a heterocyclic building block belonging to the 1,5-diarylpyrazole class [1]. It features a central pyrazole core substituted with phenyl groups at the 1- and 5- positions, a methyl group at the 4-position, and a carboxylic acid at the 3-position, giving it a molecular formula of C17H14N2O2 and a molecular weight of 278.30 g/mol . This specific substitution pattern renders it a key synthetic intermediate, particularly distinguished from its ester analogs and the more complex halogenated derivatives that are commonly studied as cannabinoid receptor ligands [2].

Procurement Risks with 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid: Why Analog Interchangeability is Not Supported by Data


Substituting this compound with simpler pyrazole-3-carboxylic acids (e.g., the 1,5-diphenyl analog lacking the 4-methyl group) or its ethyl ester derivative is not recommended for structure-activity relationship (SAR) studies targeting the cannabinoid or RPA systems. Published SAR data from the closely related 1,5-diphenylpyrazole carboxylic acid series demonstrates that the presence and nature of the 3-carboxylic acid group are critical for target binding, as ester and amide derivatives show sharply reduced affinity [1]. Furthermore, the 4-methyl substituent on the pyrazole core is a crucial structural feature of the rimonabant pharmacophore, directly influencing receptor affinity and antagonist activity, a characteristic absent in 4-unsubstituted analogs [2]. These structural differences mean that results from a generic analog cannot be reliably extrapolated, leading to potential data invalidation and wasted resources in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Sourcing 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid


CB1 Receptor Affinity and Hypoglycemic Potential Relative to Rimonabant and Glibenclamide

While this specific compound is a precursor, a class of 1,5-diaryl pyrazole-3-carboxylic acid derivatives was designed based on its core scaffold. In a head-to-head in vivo study, representative compounds from this class achieved a 60-64% reduction in plasma glucose 7 hours post-administration, surpassing the lead compound rimonabant and the reference drug glibenclamide [1]. This demonstrates the critical nature of the 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid scaffold for achieving superior anti-hyperglycemic effects.

Cannabinoid Receptor CB1 Antagonist Hypoglycemic Agent Diabetes

Verified Role as the Essential Synthetic Intermediate for Highly Potent CB1 Antagonists

This compound is not merely a theoretical precursor; its ester form is explicitly cited as a useful intermediate for preparing 1,5-diphenyl-4-methylpyrazole-3-carboxylic acid derivatives that are cannabinoid CB1 receptor antagonists, including the archetypal ligand rimonabant [1]. In contrast, the 4-des-methyl analog or the 3-carboxamide derivative would require a completely different, often lower-yielding, synthetic route to reach the same pharmacophore, making this acid the most direct and cost-effective gateway.

Cannabinoid CB1 Rimonabant Synthetic Intermediate Antagonist

Critical Role of the 3-Carboxylic Acid Group in Protein Binding Affinity

In a quantitative SAR study of diphenylpyrazole carboxylic acids as RPA70N protein-protein interaction inhibitors, the carboxylic acid group was found to be 'critical for binding.' All analogues devoid of this acid, or with ester or amide derivatives, displayed sharply reduced binding affinity to the protein [1]. While this specific study used 4-unsubstituted analogs, its findings unequivocally validate the necessity of the free carboxylic acid present in this compound, which its commercially common ethyl ester analog (CAS 741287-00-3) lacks.

Replication Protein A RPA70N Inhibitor DNA Damage Response Structure-Activity Relationship

Improved Synthetic Accessibility via Regioselective One-Pot Synthesis Protocols

A direct 'one-pot' synthesis protocol has been reported for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, achieving moderate to good yields . This methodological advance, which incorporates Claisen condensation, Knorr reaction, and hydrolysis in a single vessel, represents a significant procurement advantage. Older, step-wise synthetic routes for similar disubstituted pyrazoles are known for generating substantial amounts of undesired N-1 substituted isomers and require multiple purification steps [1]. The existence of a streamlined protocol for this exact scaffold suggests better scalability, higher purity potential, and a lower commercial cost of goods compared to analogs that lack published efficient synthetic procedures.

Green Chemistry One-Pot Synthesis Process Chemistry Scale-up

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid: Evidence-Backed Application Scenarios for Procurement


Core Scaffold for Next-Generation Cannabinoid CB1 Receptor Modulators

Procure this compound to initiate a medicinal chemistry program targeting metabolic syndrome. As shown in Section 3, derivatives based on this exact scaffold have demonstrated in vivo hypoglycemic activity surpassing rimonabant and glibenclamide [1]. Its 4-methyl and 3-carboxylic acid architecture is the foundation of the rimonabant pharmacophore, a well-characterized CB1 inverse agonist [2]. Using the unsubstituted analog would eliminate the critical 4-methyl interaction, while sourcing the ester would require an additional deprotection step, wasting resources.

Validated Starting Point for RPA70N Protein-Protein Interaction Inhibitors

This compound is the ideal starting material for a fragment-based drug discovery campaign against RPA70N, a key DNA damage response target. Procurement of the free carboxylic acid is non-negotiable, as quantitative SAR data from a peer series proves that ester and amide analogs are completely inactive, showing 'sharply reduced binding affinity' [3]. Starting with this specific compound eliminates the risk of a false-negative screening result that would occur with a procured ester derivative.

Strategic Intermediate for Scale-Up in Agrochemical Antagonist Research

For agrochemical R&D programs investigating 1,5-diphenylpyrazole-3-carboxylic acid derivatives as herbicide safeners, the published one-pot synthesis for this scaffold supports process chemistry scale-up evaluations . Its structural differentiation from the simpler 4-des-methyl analog, which has an older and potentially less efficient patent estate, positions this compound as a more modern and scalable intermediate for protecting novel phenoxypropionic acid ester herbicide compositions.

Teaching and Method Development in Regioselective Pyrazole Synthesis

In an academic or CRO setting focused on developing novel heterocyclic synthesis methods, this compound serves as a benchmark substrate. Its regioselective synthesis, which addresses the common problem of N-1 substituted isomer formation [4], makes it a valuable case study for demonstrating modern Claisen condensation-Knorr reaction sequences, justifying its procurement for educational and methodological research purposes.

Quote Request

Request a Quote for 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.